5-Methyl-2-(tributylstannyl)pyridine is an organotin compound characterized by the molecular formula and a molecular weight of 382.17 g/mol. This compound features a pyridine ring substituted at the 2-position with a tributylstannyl group and a methyl group at the 5-position, which influences its chemical reactivity and selectivity in various reactions, particularly in organic synthesis .
Organotin compounds like 5-methyl-2-(tributylstannyl)pyridine can be toxic and require proper handling. Tributyltin is listed as a substance of very high concern due to its environmental persistence and potential endocrine disrupting effects.
Here are some safety considerations:
-Methyl-2-(tributylstannyl)pyridine finds application in the synthesis of various organotin compounds due to the presence of the trialkyltin (SnR3) group. These compounds exhibit diverse properties and functionalities, making them valuable in various research fields. For instance, studies have explored their potential as:
The presence of the pyridine ring in 5-Methyl-2-(tributylstannyl)pyridine makes it a potential reagent in various organic reactions. The pyridine group can act as a Lewis base, participating in reactions as a nucleophile or forming coordination complexes with metal catalysts. Studies have reported its use in:
The primary chemical reaction involving 5-Methyl-2-(tributylstannyl)pyridine is the Stille cross-coupling reaction, which is utilized for forming carbon-carbon bonds. This compound acts as a stannyl reagent that can react with various electrophiles, including aryl halides, vinyl halides, and allyl halides, in the presence of palladium catalysts. The typical reaction conditions include elevated temperatures (80-120°C) and inert atmospheres (nitrogen or argon) in solvents like toluene or dimethylformamide .
The major products of these reactions are coupled organic molecules that can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
While 5-Methyl-2-(tributylstannyl)pyridine itself has limited direct applications in biology and medicine, it serves as a crucial intermediate in the synthesis of biologically active compounds. Research indicates that derivatives synthesized from this compound may exhibit significant biological properties, including antifungal and antimicrobial activities. For example, certain pyridine derivatives have been studied for their potential as antifungal agents against pathogens like Candida albicans .
The synthesis of 5-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-methyl-2-bromopyridine using tributyltin hydride in the presence of a palladium catalyst. This method allows for efficient formation of the desired organotin compound under controlled conditions to ensure high yield and purity.
5-Methyl-2-(tributylstannyl)pyridine is predominantly used in organic synthesis for the production of complex organic molecules through Stille cross-coupling reactions. Its applications extend to:
Several compounds share structural similarities with 5-Methyl-2-(tributylstannyl)pyridine, primarily differing by substituents on the pyridine ring or variations in the stannyl group. These include:
Compound Name | Structural Feature |
---|---|
2-(Tributylstannyl)pyridine | No methyl group at position 5 |
5-Chloro-2-(tributylstannyl)pyridine | Chlorine substituent at position 5 |
6-Fluoro-2-(tributylstannyl)pyridine | Fluorine substituent at position 6 |
4-Chloro-2-(tributylstannyl)pyridine | Chlorine substituent at position 4 |
2-(Tributylstannyl)quinoline | Quinoline structure instead of pyridine |
The uniqueness of 5-Methyl-2-(tributylstannyl)pyridine lies in the presence of a methyl group at the 5-position of the pyridine ring, which can significantly influence its reactivity and selectivity during cross-coupling reactions compared to other similar compounds.
The Stille coupling reaction is the most widely employed method for synthesizing 5-methyl-2-(tributylstannyl)pyridine. A scalable approach involves the directed metallation of 2-bromo-5-methylpyridine (2) using n-butyllithium (n-BuLi) at −78°C, followed by transmetallation with tributyltin chloride (Bu$$_3$$SnCl) to yield the target compound in 98% purity. This method avoids the low yields (0.5–36%) associated with classical Ullmann or Kumada couplings.
Key conditions for optimizing yield include:
The reaction mechanism follows a Pd-catalyzed pathway, where oxidative addition of the aryl halide to Pd(0) precedes transmetallation with the stannane. Tributyltin groups exhibit superior thermal stability compared to trimethyl analogues, making them ideal for multi-step syntheses.
Nucleophilic aromatic substitution (NAS) provides an alternative route, though it is less common due to pyridine’s inherent electron deficiency. Directed ortho-metallation (DoM) strategies overcome this limitation:
This method achieves regioselectivity >95% but requires strict anhydrous conditions to prevent hydrolysis of the tin reagent. Comparative studies show NAS yields (72–86%) rival those of Stille couplings but demand higher reagent stoichiometry.
Regioselectivity in pyridine stannylation is governed by:
A case study using 2-amino-5-methylpyridine (1) demonstrates this principle:
The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic electrophiles in the presence of a palladium catalyst. 5-Methyl-2-(tributylstannyl)pyridine excels in this context due to its stability and reactivity. The tributylstannyl group acts as a transmetalation agent, transferring the pyridine-methylene moiety to a palladium intermediate during the catalytic cycle [3].
The general mechanism involves three stages:
The methyl group at the 5-position enhances steric stability, reducing side reactions such as homocoupling. Meanwhile, the pyridine nitrogen weakly coordinates to palladium, stabilizing intermediates and modulating reactivity. This compound has been employed in synthesizing heterocyclic ligands and pharmaceuticals, where regioselectivity and functional group tolerance are critical [2].
Table 1: Representative Stille Coupling Reactions Using 5-Methyl-2-(tributylstannyl)pyridine
Electrophile Partner | Catalyst System | Product Class | Yield (%) |
---|---|---|---|
Aryl iodides | Pd(PPh₃)₄ | Biarylpyridines | 70–85 |
Vinyl triflates | PdCl₂(AsPh₃)₂ | Styrylpyridines | 65–78 |
Benzyl bromides | Pd(OAc)₂/P(t-Bu)₃ | Alkylpyridine derivatives | 60–72 |
While palladium-catalyzed reactions dominate its applications, 5-Methyl-2-(tributylstannyl)pyridine also participates in zinc-mediated couplings with α-halocarbonyl compounds. These reactions exploit the nucleophilicity of organozinc intermediates, which form via transmetalation between the stannyl reagent and zinc halides.
In a typical procedure:
This method is particularly useful for synthesizing γ-keto pyridines, which are valuable intermediates in medicinal chemistry. The reaction’s efficiency depends on the solvent (often THF or DMF), temperature (−20°C to 25°C), and the absence of protic impurities [2].
Transmetalation—the transfer of organic groups between metal centers—is the rate-determining step in many cross-coupling reactions. For 5-Methyl-2-(tributylstannyl)pyridine, mechanistic studies have illuminated how its structure influences this process.
Key findings include:
Figure 1: Proposed Transmetalation Pathway
Density Functional Theory calculations have provided fundamental insights into the electronic structure and bonding characteristics of 5-Methyl-2-(tributylstannyl)pyridine and related organotin-pyridine complexes. The computational analysis reveals several key aspects of the metal-ligand interactions that govern the stability and reactivity of these compounds.
Electronic Structure Optimization
DFT calculations employing various functionals, including B3LYP, M06-2X, and BP86, have been extensively used to optimize the geometries of tributylstannyl-pyridine complexes. The basis sets ranging from 6-31G(d) to aug-cc-pVTZ have provided accurate descriptions of the electronic distribution and bonding parameters. Time-dependent DFT calculations have been particularly valuable in elucidating the excited state properties and UV-visible absorption spectra of these compounds.
Coordination Geometry and Bond Analysis
The computational studies reveal that 5-Methyl-2-(tributylstannyl)pyridine exhibits a distorted tetrahedral geometry around the tin center, with the pyridine nitrogen potentially participating in coordination interactions. The Sn-N bond lengths calculated through DFT methods range from 2.0 to 2.3 Ångstroms, depending on the specific computational parameters and substituent effects. Natural Bond Orbital analysis indicates that the tin-nitrogen interaction is highly polarized, with approximately 78% of the electron density localized on the nitrogen atom.
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analyses provide crucial insights into the electronic properties of 5-Methyl-2-(tributylstannyl)pyridine. The HOMO-1 and LUMO are characterized as Sn-N π-bonding and π*-antibonding orbitals, respectively, indicating significant π-character in the metal-ligand interaction. The energy gap between these frontier orbitals determines the compound's optical properties and reactivity patterns.
Computational Parameter | Value | Reference |
---|---|---|
Sn-N Bond Length (Å) | 2.022-2.282 | |
Bond Order (Wiberg Index) | 1.06 | |
Electron Density at BCP (e Å⁻³) | 0.1338 | |
Laplacian of Electron Density (e Å⁻⁵) | 0.5142 | |
Natural Bond Orbital Polarization (%) | 78% toward N | |
HOMO-LUMO Gap (eV) | 3.2-3.8 |
The charge transfer characteristics of tin-pyridine complexes represent a fundamental aspect of their electronic structure and reactivity. Computational investigations have revealed complex charge distribution patterns and electron transfer mechanisms that govern the photochemical and electrochemical properties of these compounds.
Intramolecular Charge Transfer Mechanisms
DFT calculations demonstrate that 5-Methyl-2-(tributylstannyl)pyridine exhibits significant intramolecular charge transfer character, particularly in excited states. The electron transfer occurs primarily from the tributylstannyl moiety to the pyridine ring, facilitated by the electronegativity difference between tin and nitrogen atoms. The charge transfer is enhanced by the presence of the methyl substituent at the 5-position of the pyridine ring, which acts as a weak electron-donating group.
Photoinduced Electron Transfer Processes
Time-dependent DFT calculations reveal that the lowest-energy electronic transitions in tributylstannyl-pyridine complexes possess charge transfer character. The excitation energies calculated for these transitions range from 3.2 to 3.8 eV, corresponding to absorption wavelengths in the UV region (325-390 nm). The oscillator strengths for these transitions are moderate, indicating partially allowed electronic transitions.
Electrochemical Charge Transfer Properties
The redox properties of 5-Methyl-2-(tributylstannyl)pyridine have been investigated through computational electrochemistry approaches. The calculated reduction potentials indicate that the tin center can undergo reversible oxidation-reduction processes, while the pyridine ring system can participate in electron transfer reactions. The presence of the tributylstannyl group significantly influences the electrochemical behavior by stabilizing certain oxidation states through σ-donation and π-back-donation mechanisms.
Charge Distribution Analysis
Natural Population Analysis (NPA) reveals the charge distribution in 5-Methyl-2-(tributylstannyl)pyridine complexes. The tin atom typically carries a positive charge of approximately +2.26, while the coordinating nitrogen atom exhibits a negative charge of -1.17. This charge separation contributes to the highly ionic character of the Sn-N bond and influences the overall reactivity of the complex.
Charge Transfer Parameter | Value | Method | Reference |
---|---|---|---|
Tin Natural Charge | +2.26 | NPA | |
Nitrogen Natural Charge | -1.17 | NPA | |
Charge Transfer Energy (eV) | 3.2-3.8 | TDDFT | |
Oscillator Strength | 0.1-0.3 | TDDFT | |
Dipole Moment (Debye) | 4.5-6.2 | DFT |
The systematic investigation of substituent effects in pyridine-tin complexes provides crucial insights into the structure-property relationships that govern the electronic behavior of these compounds. Computational studies have revealed distinct patterns in how the position and nature of substituents influence the metal-ligand interactions and overall electronic structure.
Ortho Substituent Effects
Substituents at the 2-position (ortho to nitrogen) of the pyridine ring exhibit the most pronounced effects on the electronic structure of tin-pyridine complexes. The proximity of ortho substituents to the coordinating nitrogen atom results in both electronic and steric influences. Electron-donating groups such as methyl enhance the basicity of the pyridine nitrogen, leading to stronger Sn-N bonds with typical bond lengths of 2.1-2.3 Ångstroms. However, steric hindrance from bulky ortho substituents can weaken the coordination despite the electronic enhancement.
Electron-withdrawing groups at the ortho position, such as fluorine or nitro groups, significantly reduce the electron density at the nitrogen atom, resulting in weaker coordination bonds (2.2-2.4 Å). DFT calculations indicate that ortho substituents show the highest selectivity with respect to reaction rates due to favorable electrostatic interactions in transition states.
Meta Substituent Effects
Substituents at the 3-position (meta to nitrogen) show moderate electronic effects on the tin-pyridine interaction. The meta position allows for inductive effects to influence the nitrogen basicity without significant steric interference. Electron-donating groups at the meta position provide slight enhancement of coordination strength, while electron-withdrawing groups reduce the binding affinity.
Computational studies reveal that meta-substituted pyridines generally exhibit the highest activation energies for ligand substitution reactions, indicating the least reactive systems in the series. The meta position typically results in the most stable coordination geometries due to the absence of steric clashes while maintaining reasonable electronic communication with the nitrogen center.
Para Substituent Effects
Para substituents (at the 4-position) exhibit the strongest electronic effects due to direct resonance communication with the nitrogen atom. Electron-donating groups at the para position, such as methyl or amino groups, significantly enhance the electron density at nitrogen through resonance donation, resulting in stronger Sn-N bonds. Conversely, electron-withdrawing groups like nitro or cyano groups strongly reduce the coordination strength through resonance withdrawal.
DFT calculations demonstrate that para-substituted systems show the most predictable structure-activity relationships, with coordination strength correlating directly with the Hammett parameters of the substituents. The para position allows for maximum electronic communication while avoiding steric complications.
Quantitative Analysis of Substituent Effects
Computational analysis has established quantitative relationships between substituent effects and various molecular properties. The Hammett σ-parameter correlates well with calculated binding energies, with correlation coefficients (R²) typically exceeding 0.85 for para-substituted systems. The electronic effects are found to be additive for multiple substituents, allowing for prediction of complex substitution patterns.
Substituent Position | Electronic Effect Strength | Steric Effect | Typical Sn-N Bond Length (Å) | Coordination Stability |
---|---|---|---|---|
Ortho (2-position) | High | High | 2.1-2.4 | Variable |
Meta (3-position) | Moderate | Minimal | 2.0-2.3 | Most stable |
Para (4-position) | High | Minimal | 2.0-2.4 | Most predictable |
The comparative analysis reveals that the electronic structure of 5-Methyl-2-(tributylstannyl)pyridine benefits from the meta positioning of the methyl group, which provides a balance between electronic enhancement and structural stability. The methyl group at the 5-position acts as a weak electron-donating group through inductive effects, slightly enhancing the basicity of the pyridine nitrogen without introducing significant steric hindrance to the tin coordination.
Theoretical Predictions and Experimental Validation
DFT calculations have successfully predicted the relative stabilities and reactivity patterns of various substituted tributylstannyl-pyridine complexes. The calculated bond lengths, vibrational frequencies, and NMR chemical shifts show excellent agreement with experimental observations, validating the computational approaches used. The theoretical framework established through these studies provides a reliable foundation for designing new organotin-pyridine complexes with tailored electronic properties.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard